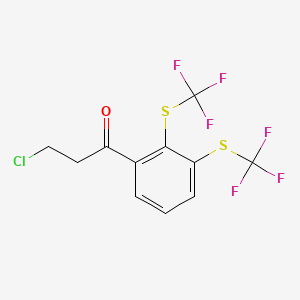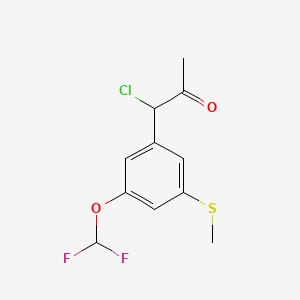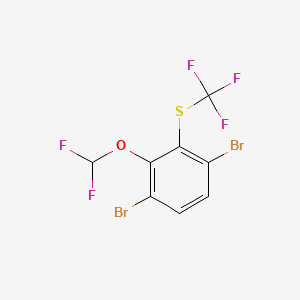
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring. This compound is notable for its unique combination of halogen and sulfur substituents, which impart distinct chemical properties and reactivity. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is the bromination of a difluoromethoxybenzene precursor, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzene derivative, while oxidation of the trifluoromethylthio group can produce a sulfone.
Applications De Recherche Scientifique
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its halogen and sulfur substituents. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The trifluoromethylthio group, in particular, is known for its ability to modulate the activity of enzymes by interacting with their active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 2,4-Dibromo-1-(difluoromethoxy)benzene
- 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene
Uniqueness
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both difluoromethoxy and trifluoromethylthio groups makes it particularly valuable in the synthesis of fluorinated organic compounds, which are of great interest in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C8H3Br2F5OS |
|---|---|
Poids moléculaire |
401.98 g/mol |
Nom IUPAC |
1,4-dibromo-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
Clé InChI |
GFUJLJJFBFWNOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Br)OC(F)F)SC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


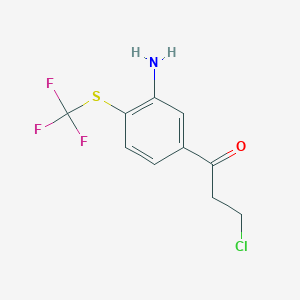
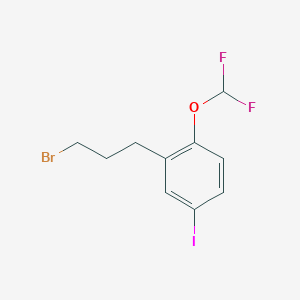
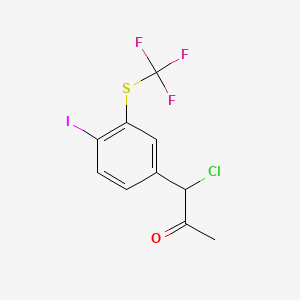


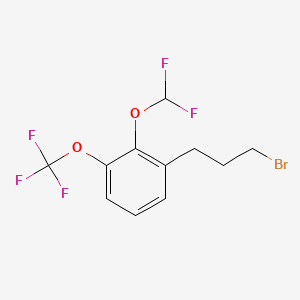


![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL](/img/structure/B14050459.png)

